N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine
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Overview
Description
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine is a complex organic compound featuring an imidazole ring, a sulfonyl group, and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides under basic conditions . The final step involves the attachment of the oxan-4-amine moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-4-amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted oxan-4-amine compounds.
Scientific Research Applications
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The sulfonyl group can interact with various biological molecules, potentially disrupting normal cellular functions. The oxan-4-amine moiety can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Sulfonyl compounds: Sulfonamides and sulfones are similar due to the presence of the sulfonyl group.
Oxan-4-amine derivatives: Compounds with similar amine functionalities, such as morpholine derivatives.
Uniqueness
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O3S/c1-5-6-11-23-19(16-22(4)18-9-12-26-13-10-18)15-21-20(23)27(24,25)14-7-8-17(2)3/h15,17-18H,5-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOQKYSCWDYULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN(C)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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